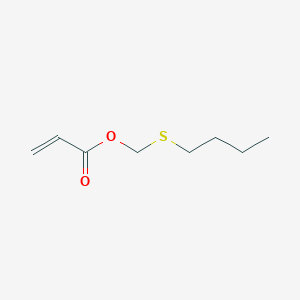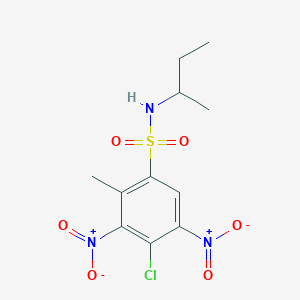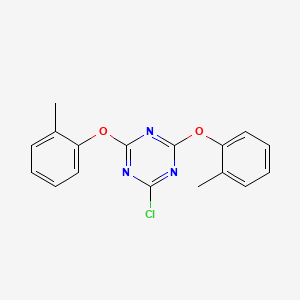
(Butylsulfanyl)methyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butylsulfanyl)methyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butylsulfanyl group attached to a methyl prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butylsulfanyl)methyl prop-2-enoate typically involves the esterification of prop-2-enoic acid with a butylsulfanyl-containing alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Butylsulfanyl)methyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted esters or thioesters.
Applications De Recherche Scientifique
(Butylsulfanyl)methyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Butylsulfanyl)methyl prop-2-enoate involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl prop-2-enoate: Lacks the butylsulfanyl group, making it less versatile in certain reactions.
Butyl prop-2-enoate: Lacks the sulfanyl group, which reduces its potential for redox reactions.
(Butylsulfanyl)methyl acetate: Similar structure but with a different ester group, leading to different reactivity.
Uniqueness
(Butylsulfanyl)methyl prop-2-enoate is unique due to the presence of both the butylsulfanyl and methyl prop-2-enoate groups
Propriétés
Numéro CAS |
62839-35-4 |
|---|---|
Formule moléculaire |
C8H14O2S |
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
butylsulfanylmethyl prop-2-enoate |
InChI |
InChI=1S/C8H14O2S/c1-3-5-6-11-7-10-8(9)4-2/h4H,2-3,5-7H2,1H3 |
Clé InChI |
YHLNKBVKTLRMIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)


![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)


![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)
![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)


![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
